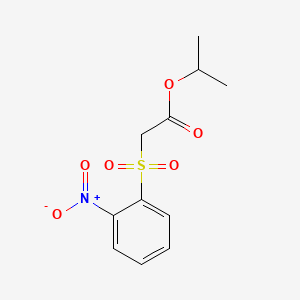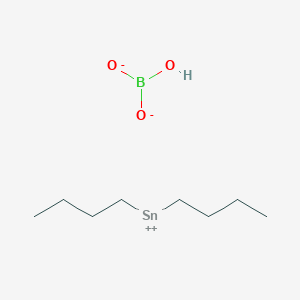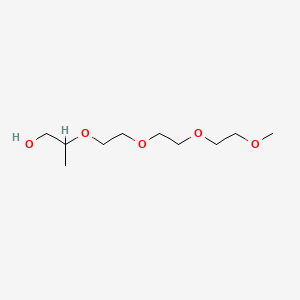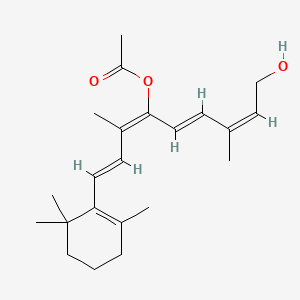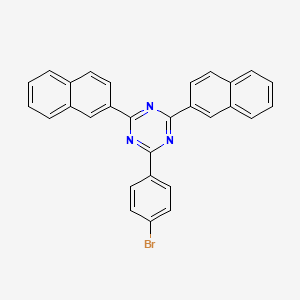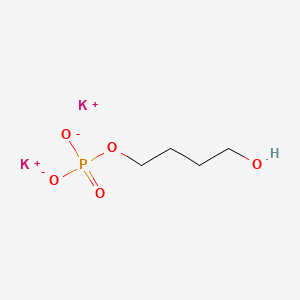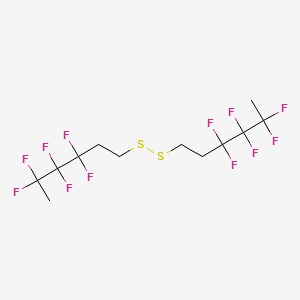
Chromium mono silicide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium mono silicide is a binary compound consisting of chromium and silicon. It is known for its high thermal stability, excellent mechanical properties, and resistance to oxidation and corrosion. These properties make it a valuable material in various high-temperature and high-stress applications, particularly in the fields of microelectronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium mono silicide can be synthesized through several methods, including:
Diffusion Alloying: This involves the diffusion of silicon into chromium from the gas phase.
Metal-Thermal Reduction: This method involves the reduction of chromium (III) chloride and sodium fluorine-silicate by metallic sodium or magnesium.
Electrochemical Synthesis: this compound can also be produced by electrolysis of chloride-fluoride melts containing fluorine-silicate and potassium chromate.
Industrial Production Methods: In industrial settings, this compound is often produced through:
Chemical Vapor Deposition (CVD): This method involves the deposition of chromium and silicon from the gas phase onto a substrate, followed by thermal annealing to form the silicide.
Molecular Beam Epitaxy (MBE): This technique involves the deposition of chromium and silicon atoms onto a substrate in a high-vacuum environment, allowing for precise control over the composition and structure of the resulting silicide.
Analyse Chemischer Reaktionen
Types of Reactions: Chromium mono silicide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen or carbon at high temperatures.
Major Products Formed:
Oxidation: Silicon dioxide and chromium oxide.
Reduction: Elemental chromium and silicon.
Wissenschaftliche Forschungsanwendungen
Chromium mono silicide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of chromium mono silicide involves its interaction with other elements and compounds at the atomic level. The formation of a protective oxide layer during oxidation is a key aspect of its mechanism, as it prevents further oxidation and degradation of the material. Additionally, the diffusion of silicon atoms into the chromium matrix during synthesis enhances the material’s thermal stability and mechanical properties .
Vergleich Mit ähnlichen Verbindungen
Chromium mono silicide can be compared with other similar compounds, such as:
Chromium disilicide (CrSi2): While chromium disilicide has similar thermal stability and mechanical properties, it has a different stoichiometry and crystal structure, which can affect its electrical and thermal conductivity.
Molybdenum silicide (MoSi2): Molybdenum silicide is another high-temperature material with excellent oxidation resistance.
Tungsten silicide (WSi2): Tungsten silicide is known for its high melting point and good electrical conductivity, making it suitable for use in microelectronics.
Eigenschaften
CAS-Nummer |
12018-08-5 |
|---|---|
Molekularformel |
CrSi |
Molekulargewicht |
80.081 g/mol |
InChI |
InChI=1S/Cr.Si |
InChI-Schlüssel |
DYRBFMPPJATHRF-UHFFFAOYSA-N |
Kanonische SMILES |
[Si]#[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



